molecular formula C16H18ClNO3 B4741157 4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride

4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride

Cat. No. B4741157
M. Wt: 307.77 g/mol
InChI Key: GMRXZICEPRHWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride, also known as Phe-Aib-DL, is a synthetic peptide that has been widely used in scientific research. This compound is known for its potential as an antihypertensive agent, and it has also been studied for its potential to treat other medical conditions. In

Mechanism of Action

The mechanism of action of 4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride is not fully understood. It is believed to work by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, 4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride reduces the production of angiotensin II and lowers blood pressure.
Biochemical and Physiological Effects:
4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to lower blood pressure, reduce oxidative stress, and improve glucose tolerance. 4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride has also been shown to reduce inflammation and to modulate the immune system. In addition, 4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride has been shown to have anti-tumor effects.

Advantages and Limitations for Lab Experiments

4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride has a number of advantages for lab experiments. It is a synthetic peptide that can be easily synthesized in the lab. It is also relatively stable and can be stored for long periods of time. However, 4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride has some limitations for lab experiments. It is a relatively large molecule, which can make it difficult to penetrate cell membranes. In addition, it has limited solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are a number of future directions for research on 4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride. One area of research is the development of more potent and selective ACE inhibitors based on the structure of 4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride. Another area of research is the investigation of the potential of 4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride to treat other medical conditions, such as cancer and autoimmune diseases. In addition, future research could focus on the development of novel drug delivery systems for 4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride to improve its bioavailability and efficacy.

Scientific Research Applications

4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride has been studied for its potential as an antihypertensive agent. It has been shown to lower blood pressure in animal models of hypertension. 4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride has also been studied for its potential to treat other medical conditions, such as obesity, diabetes, and cardiovascular disease. In addition, 4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride has been studied for its potential to modulate the immune system and to treat cancer.

properties

IUPAC Name

4-[[(2-hydroxy-2-phenylethyl)amino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c18-15(13-4-2-1-3-5-13)11-17-10-12-6-8-14(9-7-12)16(19)20;/h1-9,15,17-18H,10-11H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRXZICEPRHWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.